molecular formula C17H25NO2 B11168283 1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-1-one

1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-1-one

Cat. No.: B11168283
M. Wt: 275.4 g/mol
InChI Key: WNYYYAPMTLOVCB-UHFFFAOYSA-N
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Description

1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-1-one is an organic compound with a complex structure that includes a piperidine ring, a phenoxy group, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.

    Formation of the Butanone Backbone: The butanone backbone is constructed through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ketone group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are employed under conditions that favor nucleophilic or electrophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpiperidin-1-yl)-2-phenoxybutan-1-one
  • 1-(2-Ethylpiperidin-1-yl)-2-phenoxypropan-1-one
  • 1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-2-one

Uniqueness

1-(2-Ethylpiperidin-1-yl)-2-phenoxybutan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and physical properties compared to similar compounds. For instance, the presence of the ethyl group on the piperidine ring and the phenoxy group on the butanone backbone can influence its solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-phenoxybutan-1-one

InChI

InChI=1S/C17H25NO2/c1-3-14-10-8-9-13-18(14)17(19)16(4-2)20-15-11-6-5-7-12-15/h5-7,11-12,14,16H,3-4,8-10,13H2,1-2H3

InChI Key

WNYYYAPMTLOVCB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C(CC)OC2=CC=CC=C2

Origin of Product

United States

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